2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)
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Overview
Description
2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) is a complex organic compound with the molecular formula C42H78N2O5 and a molar mass of 691.07912 g/mol . This compound is known for its unique structure, which includes an imidazole ring and an oleate ester, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) typically involves the reaction of heptadecenyl imidazole with oleic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives.
Scientific Research Applications
2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) involves its interaction with specific molecular targets and pathways. The imidazole ring plays a crucial role in binding to target molecules, while the oleate ester enhances the compound’s solubility and bioavailability. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(1E)-1-heptadecenyl]-4,5-dihydro-1H-imidazol-1-yl}ethanol: Similar structure but with an ethanol group instead of an oleate ester.
2-Heptadecyl-4,5-dihydro-1H-imidazole: Lacks the oleate ester and hydroxyacetate groups, making it less complex.
Uniqueness
2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) is unique due to its combination of an imidazole ring and an oleate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
67952-92-5 |
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Molecular Formula |
C42H78N2O5 |
Molecular Weight |
691.1 g/mol |
IUPAC Name |
2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl (Z)-octadec-9-enoate;2-hydroxyacetic acid |
InChI |
InChI=1S/C40H74N2O2.C2H4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-1-2(4)5/h18,20,31,33H,3-17,19,21-30,32,34-38H2,1-2H3;3H,1H2,(H,4,5)/b20-18-,33-31+; |
InChI Key |
JWJIIBQZLOAOEQ-KERQWJGTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC.C(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCOC(=O)CCCCCCCC=CCCCCCCCC.C(C(=O)O)O |
Origin of Product |
United States |
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